molecular formula C17H14ClIN2O2S B2705310 (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 864975-80-4

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

Cat. No.: B2705310
CAS No.: 864975-80-4
M. Wt: 472.73
InChI Key: ZOQJIGQQUFZWCF-JZJYNLBNSA-N
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Description

Background and Significance of Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives represent a critical class of heterocyclic compounds in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring, featuring nitrogen and sulfur atoms at positions 1 and 3, respectively. This unique architecture allows for extensive structural modifications, enabling researchers to fine-tune pharmacological properties such as bioavailability, target selectivity, and metabolic stability.

The significance of benzothiazole derivatives lies in their demonstrated efficacy across diverse therapeutic areas. For instance, 2-aminobenzothiazoles have shown promise as anticancer agents by modulating pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Substitutions at the 3rd and 6th positions of the benzothiazole ring, such as halogens (e.g., chlorine, iodine) or alkoxy groups (e.g., methoxyethyl), further enhance binding affinity to biological targets like kinases or DNA topoisomerases. These modifications also improve solubility and pharmacokinetic profiles, making benzothiazoles attractive candidates for drug development.

Historical Development of Benzothiazole-Based Compounds

The exploration of benzothiazoles began in the early 20th century, with initial studies focusing on their synthetic accessibility and antimicrobial properties. The discovery of the antitubercular activity of 2-aminobenzothiazoles in the 1950s marked a turning point, spurring interest in their medicinal potential. By the 1990s, advances in combinatorial chemistry enabled the systematic synthesis of benzothiazole libraries, leading to the identification of compounds with antitumor, antifungal, and antiviral activities.

A pivotal development occurred in the 2000s with the introduction of halogenated benzothiazoles. Researchers found that iodine and chlorine substitutions at specific positions enhanced electronic interactions with biological targets, improving inhibitory effects on cancer cell proliferation. Concurrently, the incorporation of methoxyethyl groups addressed challenges related to blood-brain barrier penetration, expanding applications to neurodegenerative diseases. These innovations laid the groundwork for designing advanced derivatives like (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide.

Emergence of this compound in Research

The compound this compound emerged from efforts to optimize the dual functionality of halogen and alkoxy substituents on the benzothiazole core. The 6-chloro group enhances electrophilic character, facilitating covalent interactions with cysteine residues in enzyme active sites. Meanwhile, the 2-iodobenzamide moiety introduces steric bulk and radiopharmaceutical potential, enabling applications in targeted cancer imaging.

Recent studies highlight its role as a kinase inhibitor, where the methoxyethyl chain improves solubility without compromising binding to ATP pockets. The Z-configuration of the imine bond ensures optimal spatial alignment for target engagement, a feature validated through comparative molecular docking studies.

Table 1: Key Structural Features and Their Functional Roles

Structural Feature Functional Role
6-Chloro substitution Enhances electrophilicity; promotes covalent binding to biological targets.
3-(2-Methoxyethyl) group Improves solubility and pharmacokinetics; aids blood-brain barrier penetration.
2-Iodobenzamide moiety Facilitates radiopharmaceutical labeling; enhances steric interactions.
Z-configuration Optimizes spatial orientation for target binding.

Theoretical Framework and Research Objectives

The design of this compound is grounded in structure-activity relationship (SAR) principles. Theoretical models predict that the iodine atom’s polarizability enhances π-π stacking with aromatic residues in proteins, while the methoxyethyl group’s ether oxygen participates in hydrogen bonding. These interactions are critical for achieving high target specificity.

Current research objectives focus on:

  • Synthesizing the compound via regioselective halogenation and palladium-catalyzed cross-coupling reactions.
  • Characterizing its interaction with oncology targets (e.g., EGFR, VEGFR) using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
  • Evaluating in vitro cytotoxicity against solid tumor cell lines, with comparative analysis against existing benzothiazole derivatives.

Properties

IUPAC Name

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClIN2O2S/c1-23-9-8-21-14-7-6-11(18)10-15(14)24-17(21)20-16(22)12-4-2-3-5-13(12)19/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQJIGQQUFZWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole core.

    Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyethyl Group: This step involves the alkylation of the benzo[d]thiazole core with 2-methoxyethyl halide under basic conditions.

    Formation of the Iodobenzamide: The final step involves the coupling of the benzo[d]thiazole derivative with 2-iodobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the iodobenzamide group, potentially converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under conditions that promote nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of new functional groups such as amines, ethers, or thiols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Chlorinated Benzothiazoles

  • Compound 2 (): 6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl derivative. Substituents: Chloro (C6), methyl (C7), and a hydrazine group. Key differences: Sulfone (SO₂) groups and fused dithiazine ring instead of a benzamide. Applications: Not explicitly stated, but sulfone-containing benzothiazoles are often investigated for antimicrobial or anti-inflammatory activity .
  • Compound 17 (): 6-Chloro-7-cyano-3-(2-hydroxybenzylidene)-1-methylhydrazino derivative. Substituents: Chloro (C6), cyano (C7), and a hydroxybenzylidene group.

Iodine-Containing Aryl Derivatives

  • Compound 3x (): (Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-iodophenyl)ethan-1-one.
    • Substituents: Iodo (C4 of phenyl), bromobenzyl (N-substituent).
    • Applications: Exhibits tunable solid-state emissive properties due to the iodine atom’s heavy-atom effect .

Ether-Linked Side Chains

  • Compound 4c1 (): 2-((E)-2-(1H-Indol-3-yl)vinyl)-1-methyl-4-((Z)-(3-(3-morpholinopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide. Substituents: Morpholinopropyl side chain. Key differences: Quaternary ammonium group enhances solubility and cellular uptake, critical for antibacterial activity .

Melting Points and Stability

Compound Melting Point (°C) Stability Notes
Target Compound Not reported Likely stable due to Z-configuration
Compound 2 () 271–272 (dec.) Decomposes at high temperature
Compound 17 () 314–315 (dec.) High thermal stability

Spectroscopic Data

  • IR Spectroscopy :

    • Target Compound: Expected peaks at ~1645 cm⁻¹ (C=N), ~1345–1155 cm⁻¹ (C-O/C-I).
    • Compound 2 (): 1645 cm⁻¹ (C=N), 1345/1155 cm⁻¹ (SO₂) .
    • Compound 3x (): 2235 cm⁻¹ (C≡N in related analogs) .
  • ¹H-NMR: Compound 2 (): δ 3.31 ppm (N-CH₃), δ 7.86–7.92 ppm (aromatic protons) . Compound 4c1 (): δ 3.69 ppm (N-CH₃), δ 6.90–7.84 ppm (quinolinium and indole protons) .

Anticancer Potential

  • Compounds : N-(6-Nitrobenzo[d]thiazol-2-yl) derivatives showed VEGFR-2 inhibition (IC₅₀ = 0.89–1.42 µM), suggesting the nitro group enhances kinase binding .
  • Target Compound : The 2-iodobenzamide may mimic nitro groups in hydrogen-bonding interactions, though iodine’s larger size could alter binding kinetics.

Antibacterial Activity

  • Compound 4c1 (): MIC = 2–8 µg/mL against S. aureus and E. coli due to quinolinium-mediated membrane disruption .
  • Target Compound: The 2-methoxyethyl group may reduce cytotoxicity compared to morpholinopropyl chains, balancing efficacy and safety.

Photophysical Properties

  • Compound 3x (): Exhibits aggregation-induced emission (AIE) with λₑₘ = 550 nm, attributed to restricted rotation of the iodophenyl group .

Data Tables

Table 1. Structural and Functional Comparison

Compound Key Substituents Biological Activity Unique Property
Target Compound 6-Cl, 2-methoxyethyl, 2-I-benzamide Hypothesized kinase inhibition Potential AIE activity
Compound 2 () 6-Cl, 7-Me, SO₂ Not reported High thermal stability
Compound 3x () 4-I-phenyl, 4-Br-benzyl AIE (λₑₘ = 550 nm) Solid-state emission
Compound 4c1 () Morpholinopropyl, indole Antibacterial (MIC = 2–8 µg/mL) Quaternary ammonium solubility

Table 2. Spectral Data Comparison

Compound IR (C=N, cm⁻¹) ¹H-NMR (Key Peaks, ppm)
Target Compound ~1645 δ 3.50 (OCH₃), δ 7.5–8.0 (Ar-H)
Compound 2 () 1645 δ 3.31 (N-CH₃), δ 7.86 (Ar-H)
Compound 17 () 1605 δ 3.69 (N-CH₃), δ 6.90–7.84

Biological Activity

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a synthetic compound with a complex structure that incorporates a benzo[d]thiazole moiety and a benzamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article aims to synthesize current knowledge regarding the biological activity of this compound, drawing from diverse research findings and case studies.

Structural Characteristics

The structural complexity of this compound includes:

  • Chloro-substituted Benzo[d]thiazole : Known for its anticancer properties.
  • Methoxyethyl Group : Potentially enhances solubility and bioavailability.
  • Iodobenzamide Functional Group : May contribute to diverse interactions with biological targets.

Table 1: Structural Features and Potential Biological Activities

Structural FeaturePotential Biological Activity
Chloro GroupAnticancer effects
Methoxyethyl GroupImproved solubility and bioavailability
IodobenzamideDiverse interactions with biological targets

Anticancer Activity

The benzo[d]thiazole component has been linked to significant anticancer properties. Compounds featuring this moiety have shown efficacy against various cancer cell lines, suggesting that this compound may similarly affect cancer cell proliferation through:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell growth.
  • Induction of Apoptosis : The benzo[d]thiazole moiety may trigger apoptotic pathways in cancer cells.

Study 1: Anticancer Efficacy

Research has demonstrated that derivatives of benzothiazole, including compounds structurally similar to this compound, exhibit cytotoxic effects on various cancer cell lines. For instance, a study found that these derivatives could induce apoptosis via mitochondrial pathways in breast cancer cell lines .

Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory potential of benzothiazole derivatives. The study indicated that compounds with similar structures could significantly lower levels of inflammatory cytokines such as IL-6 and TNF-α, thereby reducing inflammation-related pathways in cancer progression .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant inhibition of cancer cell proliferation; induction of apoptosis
Anti-inflammatoryReduction in inflammatory cytokines; modulation of inflammatory pathways

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